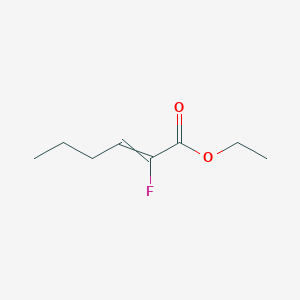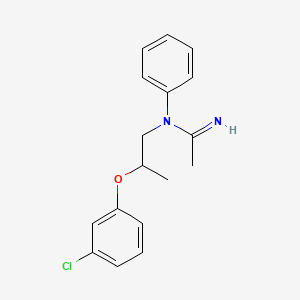![molecular formula C15H34SSn B14427178 Tributyl[(propan-2-yl)sulfanyl]stannane CAS No. 79851-32-4](/img/structure/B14427178.png)
Tributyl[(propan-2-yl)sulfanyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[(propan-2-yl)sulfanyl]stannane is an organotin compound with the molecular formula C15H32SSn. This compound is characterized by the presence of a tin atom bonded to three butyl groups and one [(propan-2-yl)sulfanyl] group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions and as intermediates in the formation of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl[(propan-2-yl)sulfanyl]stannane can be synthesized through the reaction of tributyltin hydride with propan-2-yl sulfide under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of organotin compounds, including this compound, often involves large-scale reactions using tributyltin chloride as a starting material. The process includes the reaction of tributyltin chloride with propan-2-yl sulfide in the presence of a base to facilitate the substitution reaction .
Chemical Reactions Analysis
Types of Reactions
Tributyl[(propan-2-yl)sulfanyl]stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can produce alkanes or alkenes, while in substitution reactions, it can yield various organotin derivatives .
Scientific Research Applications
Tributyl[(propan-2-yl)sulfanyl]stannane has several applications in scientific research:
Mechanism of Action
The mechanism of action of tributyl[(propan-2-yl)sulfanyl]stannane involves its ability to donate electrons and participate in radical reactions. The tin atom in the compound has a high affinity for sulfur, which allows it to form stable intermediates during reactions. This property is exploited in various synthetic processes, including the reduction of unsaturated compounds and the formation of carbon-sulfur bonds .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.
Tributylstannylthiazole: Used in Stille coupling reactions and other organic transformations.
Tributyl(isopropenyl)stannane: Utilized in the synthesis of complex organic molecules.
Uniqueness
Tributyl[(propan-2-yl)sulfanyl]stannane is unique due to its specific [(propan-2-yl)sulfanyl] group, which imparts distinct reactivity and stability compared to other organotin compounds. This uniqueness makes it valuable in specialized synthetic applications where other organotin compounds may not be as effective .
Properties
CAS No. |
79851-32-4 |
|---|---|
Molecular Formula |
C15H34SSn |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
tributyl(propan-2-ylsulfanyl)stannane |
InChI |
InChI=1S/3C4H9.C3H8S.Sn/c3*1-3-4-2;1-3(2)4;/h3*1,3-4H2,2H3;3-4H,1-2H3;/q;;;;+1/p-1 |
InChI Key |
ZPJUMHKJHPCBCJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
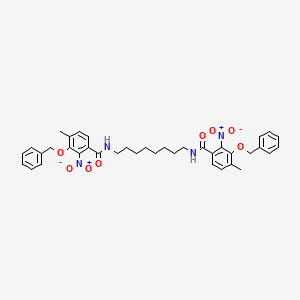

![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)
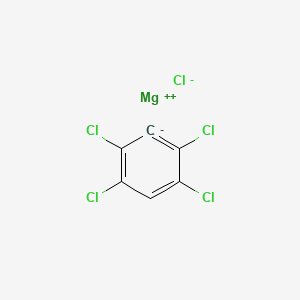

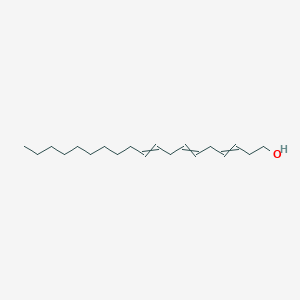
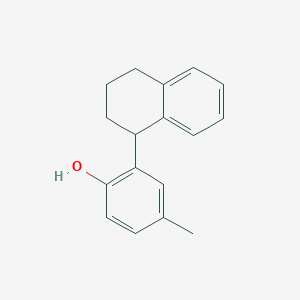
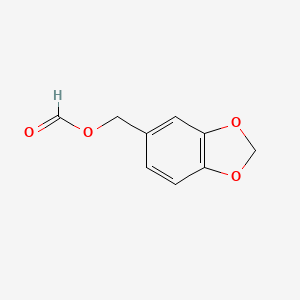

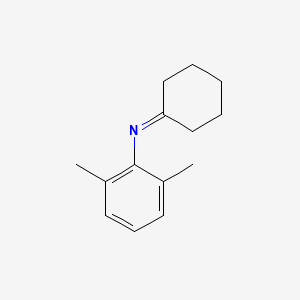
![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)
